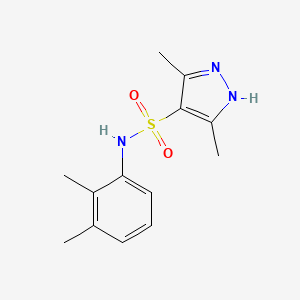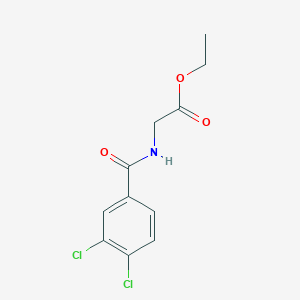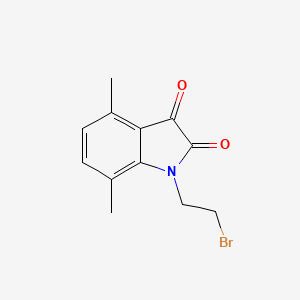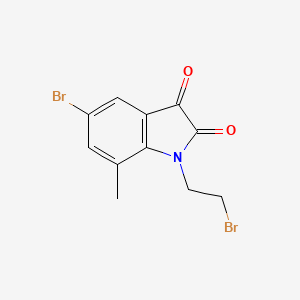
N-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses. DMF has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that regulates inflammatory responses.
Biochemical and Physiological Effects
DMF has been shown to have anti-inflammatory and immunomodulatory effects, which may be due to its ability to activate the Nrf2 pathway and inhibit NF-kB activity. DMF has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, DMF has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMF in lab experiments is its ability to activate the Nrf2 pathway and inhibit NF-kB activity, making it a useful tool for studying the regulation of inflammatory responses. However, one limitation is that DMF can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on DMF. One area of research could focus on the development of DMF-based drugs for the treatment of autoimmune diseases and cancer. Another area of research could focus on the use of DMF as an alternative to traditional pesticides in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of DMF and its potential applications in material science.
Méthodes De Synthèse
DMF can be synthesized using different methods, including the reaction of 2,3-dimethylbenzoyl chloride with 4-aminoantipyrine, followed by sulfonation with concentrated sulfuric acid. Another method involves the reaction of 2,3-dimethylbenzaldehyde with 4-aminoantipyrine, followed by the addition of sulfuric acid. The yield of DMF using these methods ranges from 60-80%.
Applications De Recherche Scientifique
DMF has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis. DMF has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth. In agriculture, DMF has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, DMF has been used as a building block for the synthesis of various organic materials, including polymers and dyes.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-8-6-5-7-12(9(8)2)16-19(17,18)13-10(3)14-15-11(13)4/h5-7,16H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUMKYKAZAIENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(NN=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)



![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)